N-(4-carbamoylphenyl)-2-iodobenzamide
Description
N-(4-Carbamoylphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoic acid moiety linked via an amide bond to a 4-carbamoylphenyl group. The carbamoyl group at the para position of the phenyl ring distinguishes it from other iodobenzamide derivatives, likely influencing its solubility, receptor interactions, and metabolic stability.
Properties
Molecular Formula |
C14H11IN2O2 |
|---|---|
Molecular Weight |
366.15 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C14H11IN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
HWTQPJTXKGKVLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Relevance
The pharmacological and physicochemical properties of iodobenzamide derivatives are highly sensitive to substituents on the phenyl ring and the alkyl/aryl groups attached to the amide nitrogen. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Iodobenzamide Derivatives
Key Findings from Comparative Studies
Tumor Targeting and Melanoma Uptake
- IDAB and PAB: These compounds exhibit high melanoma uptake due to sigma-1 receptor affinity and melanin binding. IDAB showed 6.5% injected dose per gram (ID/g) in murine B16 melanoma at 1 h post-injection, with tumor-to-brain ratios exceeding 147:1 .
Metabolic Stability and Excretion
- N-(2-Diethylaminoethyl)-4-iodobenzamide (IDAB): Rapid blood clearance but prolonged tumor retention due to melanin binding. Only 1.02% ID/g remained in tumors at 24 h .
Sigma Receptor Affinity
- IDAB and PAB: High sigma-1 receptor affinity (Ki = 6.0 nM for PAB), critical for melanoma targeting .
- This compound: The carbamoyl group’s electron-withdrawing nature may reduce sigma-1 affinity compared to alkylamino-substituted analogs, though direct data are lacking.
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